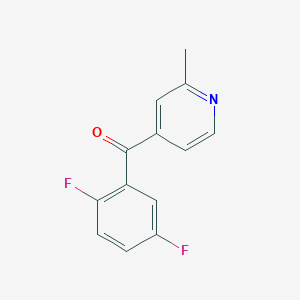

4-(2,5-Difluorobenzoyl)-2-methylpyridine

CAS No.: 1187167-40-3

Cat. No.: VC2819704

Molecular Formula: C13H9F2NO

Molecular Weight: 233.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187167-40-3 |

|---|---|

| Molecular Formula | C13H9F2NO |

| Molecular Weight | 233.21 g/mol |

| IUPAC Name | (2,5-difluorophenyl)-(2-methylpyridin-4-yl)methanone |

| Standard InChI | InChI=1S/C13H9F2NO/c1-8-6-9(4-5-16-8)13(17)11-7-10(14)2-3-12(11)15/h2-7H,1H3 |

| Standard InChI Key | DKMFCOUZMLFJTB-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F |

| Canonical SMILES | CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F |

Introduction

4-(2,5-Difluorobenzoyl)-2-methylpyridine is a synthetic organic compound that combines a pyridine ring with a difluorobenzoyl group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique chemical structure and potential properties. The molecular formula for this compound is C13H9F2NO, indicating it contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms .

Synthesis and Preparation

The synthesis of 4-(2,5-Difluorobenzoyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with a suitable difluorobenzoyl derivative, such as 2,5-difluorobenzoyl chloride, in the presence of a base. This process is a common method for introducing acyl groups onto pyridine rings.

Applications and Potential Uses

While specific applications of 4-(2,5-Difluorobenzoyl)-2-methylpyridine are not widely documented, compounds with similar structures are often explored for their biological activity, such as antimicrobial or anticancer properties. The presence of fluorine atoms can enhance lipophilicity and bioavailability, making such compounds interesting candidates for pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume